Velutin
Overview
Description
Velutin is a chemical compound isolated from Xylosma velutina and açaí fruit . It is classified as a flavone and has various beneficial activities such as skin whitening (Anti-Melanogenic), as well as anti-inflammatory, anti-allergic, antioxidant, and antimicrobial activities .
Synthesis Analysis
In a study, 12 velutin derivatives were obtained by substituting at C5, C7, C3′, and C4′ of the flavone backbone with hydrogen, hydroxyl, and methoxy functionalities through chemical synthesis . This was done to perform SAR (Structure-Activity Relationship) analysis of velutin structural analogues .Molecular Structure Analysis
Velutin belongs to a class of flavonoids that have hydroxyl, methoxy, methoxy, and hydroxyl groups at C5, C7, C3′, and C4′ of the flavone backbone, respectively . The substitution of functional groups at these positions affects biological activities related to melanin synthesis .Scientific Research Applications
Skin Whitening and Anti-Melanogenic Properties : Velutin and its analogs have shown potential in skin whitening by inhibiting melanin synthesis. A study identified that the substitution of functional groups in the flavone backbone of velutin influences its biological activities related to melanin synthesis, with certain substitutions essential for inhibiting tyrosinase activity and inducing apoptosis of melanoma cells (Jung et al., 2021).
Anti-Inflammatory Effects : Velutin has been found to be a potent anti-inflammatory agent. It effectively reduces the production of proinflammatory cytokines TNF-α and IL-6 in macrophages, indicating its potential for treating inflammatory conditions. This is achieved by inhibiting the activation of NF-κB and the MAPK pathway (Xie et al., 2012).
Potential in Osteoarthritis Treatment : Velutin has shown dual protective effects against cartilage degradation and subchondral bone loss in a mouse model of osteoarthritis. These effects are linked to the inhibition of the p38 signaling pathway, highlighting velutin as a potential alternative treatment for osteoarthritis (Wang et al., 2022).
Applications in Periodontal Disease : A study investigating velutin's effects on the RAW 264.7 cell line differentiation found that it reduces osteoclast differentiation and downregulates HIF-1α through the NF-κB pathway. This suggests potential applications in addressing periodontal bone loss (Brito et al., 2017).
Safety And Hazards
Safety data sheets suggest that velutin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .
Future Directions
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUOVBWAWAQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180421 | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Velutin | |
CAS RN |
25739-41-7 | |
Record name | Velutin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Velutin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELUTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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